![molecular formula C14H19NO4 B259191 Propyl 4-[(propoxycarbonyl)amino]benzoate](/img/structure/B259191.png)
Propyl 4-[(propoxycarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(propoxycarbonyl)amino]benzoate, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzoic acid ester family and is commonly used as a tool compound in biochemistry research. PPB is known for its ability to selectively inhibit protein-protein interactions, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of Propyl 4-[(propoxycarbonyl)amino]benzoate involves the selective inhibition of protein-protein interactions. This compound binds to a specific site on the target protein, preventing it from interacting with its binding partner. This selective inhibition allows researchers to study the effects of specific protein-protein interactions on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit protein-protein interactions, this compound has been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propyl 4-[(propoxycarbonyl)amino]benzoate in lab experiments is its ability to selectively inhibit protein-protein interactions. This allows researchers to study the effects of specific interactions on various biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound may interact with other proteins or molecules in the cell, leading to unintended effects.
Orientations Futures
There are many potential future directions for research involving Propyl 4-[(propoxycarbonyl)amino]benzoate. One area of interest is the development of new compounds based on the structure of this compound. These compounds may have improved selectivity and potency, making them valuable tools for studying protein-protein interactions. Another area of interest is the development of this compound-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, researchers may continue to explore the anti-inflammatory and analgesic properties of this compound, potentially leading to the development of new pain management therapies.
Méthodes De Synthèse
Propyl 4-[(propoxycarbonyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of benzoic acid with propyl chloroformate and propylamine. Another commonly used method involves the reaction of 4-aminobenzoic acid with propyl chloroformate and triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Propyl 4-[(propoxycarbonyl)amino]benzoate has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the study of protein-protein interactions. This compound has been shown to selectively inhibit the interaction between specific proteins, allowing researchers to study the effects of these interactions on various biological processes. This tool compound has been used in the study of cancer, infectious diseases, and other areas of biomedical research.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
propyl 4-(propoxycarbonylamino)benzoate |
InChI |
InChI=1S/C14H19NO4/c1-3-9-18-13(16)11-5-7-12(8-6-11)15-14(17)19-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Clé InChI |
MLDLZIABKQWDJE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)OCCC |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
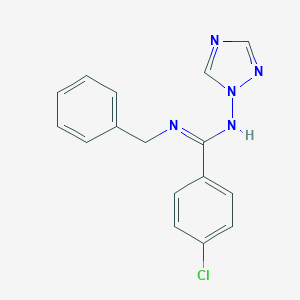
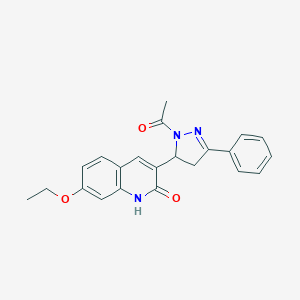
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
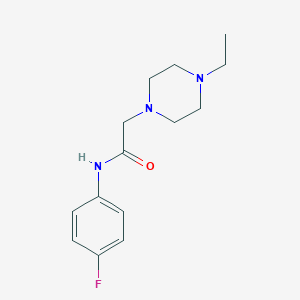
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
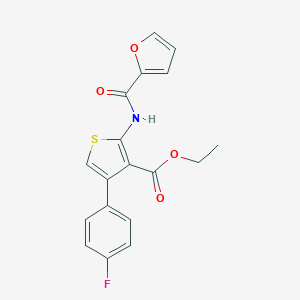
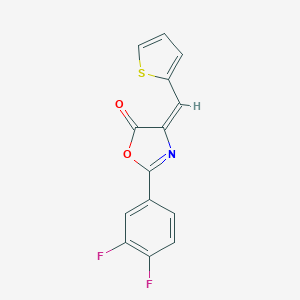
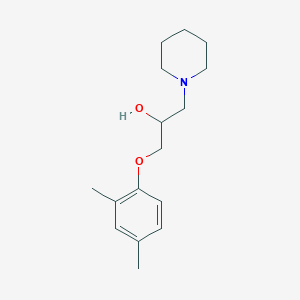
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)